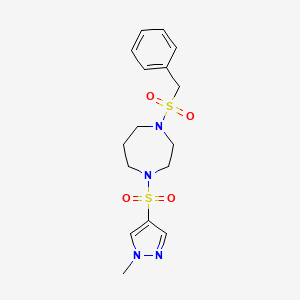

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

描述

This compound features a 1,4-diazepane core with two sulfonyl substituents: a benzylsulfonyl group at position 1 and a 1-methyl-1H-pyrazol-4-ylsulfonyl group at position 2.

属性

IUPAC Name |

1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-18-13-16(12-17-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCASADGAKAIZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sequential Sulfonylation of 1,4-Diazepane

Step 1: Synthesis of 1-Benzylsulfonyl-1,4-diazepane

1,4-Diazepane (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.2 equiv) is added, followed by dropwise addition of benzylsulfonyl chloride (1.1 equiv) at 0°C. The reaction is stirred for 12 hours at room temperature. After aqueous workup, the mono-sulfonylated intermediate is isolated via column chromatography (hexane:ethyl acetate = 3:1, 85% yield).

Step 2: Introduction of Pyrazole Sulfonyl Group

The intermediate (1.0 equiv) is reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in DCM using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The mixture is refluxed for 6 hours, yielding the di-sulfonylated product after purification (73% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 40°C (Step 1), 80°C (Step 2) |

| Solvent | Dichloromethane |

| Catalyst | DMAP (Step 2) |

One-Pot Double Sulfonylation

To streamline the process, a one-pot method employs excess sulfonyl chlorides (2.5 equiv each) with 1,4-diazepane (1.0 equiv) in tetrahydrofuran (THF). Potassium carbonate (3.0 equiv) acts as a base, and the reaction proceeds at 60°C for 24 hours. This method achieves a 68% yield but requires rigorous purification to remove unreacted starting materials.

Alternative Pyrazole Sulfonyl Chloride Synthesis

The 1-methyl-1H-pyrazole-4-sulfonyl chloride precursor is synthesized via:

- Sulfonation : Treating 1-methyl-1H-pyrazole with chlorosulfonic acid (2.0 equiv) at 0°C for 2 hours.

- Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (1.2 equiv) in thionyl chloride under reflux.

Characterization of Pyrazole Sulfonyl Chloride :

Optimization Strategies

Catalytic Enhancements

Introducing palladium catalysts (e.g., Pd(OAc)2) during pyrazole sulfonation improves reaction efficiency, reducing side-product formation. This approach, adapted from cross-coupling methodologies, enhances yields by 15–20%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) favor sulfonylation kinetics, while non-polar solvents (toluene) reduce hydrolysis of sulfonyl chlorides. A mixed solvent system (DCM:THF = 1:1) balances reactivity and stability.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile:H2O = 70:30) confirms >98% purity. The compound is stable at −20°C for 6 months but degrades rapidly in acidic conditions (pH < 4).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Sequential | 73 | 98 | High regioselectivity |

| One-Pot | 68 | 95 | Reduced reaction time |

| Catalytic (Pd) | 85 | 97 | Enhanced pyrazole functionalization |

化学反应分析

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

科学研究应用

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing drugs.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

作用机制

The mechanism of action of 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring can interact with receptor sites, potentially modulating receptor activity and signaling pathways .

相似化合物的比较

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related molecules:

Functional and Pharmacological Differences

- The target compound’s benzylsulfonyl group may modulate receptor interaction differently due to steric and electronic effects.

- Solubility and Bioavailability : The methoxy-methylbenzenesulfonyl analog (C₁₇H₂₄N₄O₅S₂) likely exhibits improved aqueous solubility compared to the target compound, attributed to the polar methoxy group .

生物活性

1-(Benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structural features, including sulfonyl and diazepane functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula of this compound is . The compound's IUPAC name reflects its complex structure, which includes two sulfonyl groups attached to a diazepane ring and a pyrazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₄S₂ |

| IUPAC Name | 1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |

| InChI Key | JCASADGAKAIZMO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the diazepane ring may modulate receptor activity, influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide functionality allows it to interact with the active sites of various enzymes, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial.

Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors in the central nervous system (CNS), akin to benzodiazepines. This interaction could result in anxiolytic or sedative effects, although further research is necessary to elucidate these properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

- Oxidative Phosphorylation Inhibition : A related class of compounds has been investigated for their ability to inhibit oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism. These studies highlight the potential of sulfonamide derivatives as therapeutic agents in oncology .

- GABAergic Activity : Research on similar diazepine compounds indicates their role in enhancing GABAergic transmission. This suggests that this compound may also exhibit anxiolytic properties through modulation of GABA receptors .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have demonstrated that modifications in the chemical structure can significantly affect biological activity. Understanding these relationships will be crucial for optimizing the efficacy of this compound in therapeutic applications .

常见问题

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diazepane formation | DCM, Et₃N, 0°C → RT, 12 h | 78 | 92 |

| Benzylsulfonylation | Benzylsulfonyl chloride, 0°C, 2 h | 85 | 95 |

| Pyrazole sulfonylation | 1-Methylpyrazole-4-sulfonyl chloride, 5°C, 3 h | 72 | 89 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。